molecular formula C37H47NO12 B1679328 Rifamycin CAS No. 6998-60-3

Rifamycin

Numéro de catalogue: B1679328
Numéro CAS: 6998-60-3
Poids moléculaire: 697.8 g/mol
Clé InChI: HJYYPODYNSCCOU-PTWHBISLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La rifamycine est un groupe d'antibiotiques synthétisés soit naturellement par la bactérie Amycolatopsis rifamycinica, soit artificiellement. Ils appartiennent à la grande famille des ansamycines et sont particulièrement efficaces contre les mycobactéries. La rifamycine est utilisée pour traiter des maladies telles que la tuberculose, la lèpre et les infections à Mycobacterium avium complex . Le composé a été isolé pour la première fois en 1957 à partir d'une culture de fermentation de Streptomyces mediterranei .

Mécanisme D'action

Target of Action

Rifamycin primarily targets the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

This compound interacts with its target by strongly binding to the DNA-dependent RNA polymerase . This binding occurs deep within the DNA/RNA channel of the polymerase subunit, effectively blocking the elongation of RNA . This inhibition of RNA synthesis is thought to be related to the initiation phase of the process .

Biochemical Pathways

This compound’s action affects the RNA synthesis pathway in bacteria . By inhibiting RNA polymerase, it disrupts the transcription process, preventing the production of essential proteins and thereby inhibiting bacterial growth . The exact downstream effects of this disruption depend on the specific bacterial species and the proteins that are affected.

Pharmacokinetics

This compound exhibits considerable inter- and intra-individual variability in its pharmacokinetics . It is known to induce its own clearance through the liver (autoinduction) via its effects on metabolizing enzymes, leading to a decrease in this compound exposure during the first 6–14 days of oral administration . This effect can lead to reduced bioavailability and enhanced clearance of some coadministered medications . Rifampicin, a derivative of this compound, is about 80% protein-bound to albumin and is distributed intra- and extracellularly due to its polar nature .

Result of Action

The primary result of this compound’s action is the suppression of bacterial growth . By inhibiting the production of RNA, this compound prevents bacteria from synthesizing the proteins they need to grow and reproduce . This leads to the death of the bacteria, making this compound an effective antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can reduce the absorption of this compound, leading to lower drug concentrations in the body . Additionally, certain conditions such as malnutrition, HIV infection, diabetes mellitus, and hepatic cirrhosis can alter this compound exposure and/or efficacy . Furthermore, the development of bacterial resistance to this compound can also influence its action and efficacy .

Analyse Biochimique

Biochemical Properties

Rifamycin plays a crucial role in biochemical reactions by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting protein synthesis and leading to bacterial cell death . This compound interacts with several biomolecules, including enzymes and proteins. It binds specifically to the beta subunit of RNA polymerase, forming a stable complex that obstructs the elongation of the RNA chain . This interaction is highly selective, ensuring that this compound targets bacterial cells without affecting human cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it rapidly kills fast-dividing strains as well as “persister” cells, which remain dormant and evade antibiotic activity . This dual action makes this compound particularly effective against chronic infections. Additionally, this compound influences cell signaling pathways and gene expression by inhibiting RNA synthesis, leading to a cascade of effects that disrupt cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound’s mechanism of action involves binding to the DNA-dependent RNA polymerase of prokaryotes. This binding inhibits the enzyme’s activity, preventing the transcription of DNA into RNA . The inhibition is achieved through the formation of a stable complex between this compound and the beta subunit of RNA polymerase, which blocks the elongation of the RNA chain . This selective inhibition ensures that this compound effectively targets bacterial cells while minimizing effects on human cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and sustained activity, making it effective in long-term treatments . Resistance can develop over time due to mutations in the RNA polymerase gene, which reduce the binding affinity of this compound . Studies have shown that this compound maintains its antibacterial activity for extended periods, but its effectiveness can diminish with prolonged use due to the emergence of resistant bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates bacterial infections without causing significant adverse effects . At high doses, this compound can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances . Studies in animal models have shown that the therapeutic window for this compound is relatively wide, allowing for effective treatment with minimal risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to several active metabolites . These metabolites are excreted mainly in bile and, to a lesser extent, in urine . This compound induces the cytochrome P450 enzyme system, particularly CYP3A4, which can lead to interactions with other drugs metabolized by this pathway . This induction can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of this compound .

Transport and Distribution

This compound is well-absorbed orally and widely distributed in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating the clearance of bacteria from abscesses . This compound is transported within cells by binding to plasma proteins, which aids in its distribution to various tissues . Its high lipid solubility allows it to penetrate cell membranes and reach intracellular targets effectively .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting RNA polymerase . It does not require specific targeting signals or post-translational modifications to reach its site of action. Instead, its high affinity for bacterial RNA polymerase ensures that it localizes to the appropriate subcellular compartment to inhibit RNA synthesis .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La rifamycine peut être synthétisée par diverses méthodes. Une méthode courante implique la réaction de la rifamycine S avec la tert-butylamine dans un microréacteur, ce qui donne de la rifampicine avec un rendement global de 67% . Une autre méthode implique la préparation d'une injection de rifamycine sodique, qui comprend des étapes telles que la dissolution de la matière première dans de l'eau pour injection, l'ajustement du pH et la filtration de la solution .

Méthodes de Production Industrielle : La production industrielle de la rifamycine implique souvent des procédés de fermentation utilisant Amycolatopsis rifamycinica. La culture de fermentation est soigneusement surveillée et contrôlée pour optimiser le rendement en rifamycine. Des méthodes de synthèse en flux continu sont également explorées pour réduire les coûts et améliorer l'efficacité .

Analyse Des Réactions Chimiques

Types de Réactions : La rifamycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, la conversion de la rifamycine SV en rifampicine implique la réaction avec la 1-amino-4-méthylpipérazine .

Réactifs et Conditions Communs : Les réactifs courants utilisés dans la synthèse des dérivés de la rifamycine comprennent la tert-butylamine, la 1-amino-4-méthylpipérazine et le métabisulfite de sodium. Les conditions de réaction impliquent souvent un pH contrôlé, une température et l'utilisation de microréacteurs pour la synthèse en flux continu .

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent la rifampicine, la rifabutine, la rifapentine et la rifaximine. Ces dérivés présentent de légères différences dans leurs propriétés physicochimiques mais partagent la même structure de base .

4. Applications de la Recherche Scientifique

La rifamycine a un large éventail d'applications de recherche scientifique :

    Chimie : Utilisée comme composé modèle pour étudier la synthèse et les mécanismes des antibiotiques.

    Biologie : Étudiée pour ses effets sur l'ARN polymérase bactérienne et son rôle dans l'inhibition de la croissance bactérienne.

    Médecine : Largement utilisée dans le traitement de la tuberculose, de la lèpre et d'autres infections bactériennes.

    Industrie : Employée dans la production de divers dérivés de la rifamycine à usage pharmaceutique.

5. Mécanisme d'Action

La rifamycine exerce ses effets antibactériens en inhibant l'ARN polymérase dépendante de l'ADN bactérienne. Cette inhibition empêche la synthèse de l'ARN, ce qui conduit à la mort des bactéries. Le composé se lie fortement à l'ARN polymérase, bloquant l'élongation de la chaîne d'ARN . Ce mécanisme est hautement spécifique à l'ARN polymérase procaryote, ce qui rend la rifamycine efficace contre un large éventail de bactéries .

Composés Similaires :

  • Rifampicine
  • Rifabutine
  • Rifapentine
  • Rifaximine

Comparaison : La rifamycine et ses dérivés partagent un mécanisme d'action commun mais diffèrent par leurs propriétés pharmacocinétiques et leurs utilisations cliniques. Par exemple, la rifampicine est largement utilisée pour le traitement de la tuberculose, tandis que la rifaximine est utilisée pour traiter la diarrhée du voyageur . La rifabutine et la rifapentine ont des taux d'absorption différents et sont utilisées pour des infections bactériennes spécifiques . La structure unique de la rifamycine permet des modifications qui améliorent son efficacité et réduisent la résistance .

La rifamycine se distingue par son activité à large spectre et sa capacité à inhiber l'ARN polymérase bactérienne sans résistance croisée avec d'autres antibiotiques .

Applications De Recherche Scientifique

Rifamycin has a wide range of scientific research applications:

Propriétés

Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells.

Numéro CAS

6998-60-3

Formule moléculaire

C37H47NO12

Poids moléculaire

697.8 g/mol

Nom IUPAC

[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10-,14-13?,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1

Clé InChI

HJYYPODYNSCCOU-PTWHBISLSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C

SMILES isomérique

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)\C

SMILES canonique

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C

Apparence

Solid powder

Point d'ébullition

972.8 ºC at 760 mm Hg

melting_point

171 ºC
300.0 °C

6998-60-3

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

14897-39-3 (unspecified hydrochloride salt)
15105-92-7 (mono-hydrochloride salt)
6998-60-3 (Parent)

Durée de conservation

>3 years if stored properly

Solubilité

Insoluble

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-1,11(2-H)-dione, 21-acetate
Aemcolo
Otafa
R-75-1
Rifacin
Rifamicina Colirio
rifamycin SV
rifamycin SV, monosodium salt
rifamycin SV, sodium salt
Rifamycine Chibret
Rifocina
Rifocyna

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin
Reactant of Route 2
Rifamycin
Reactant of Route 3
Rifamycin
Reactant of Route 4
Rifamycin
Reactant of Route 5
Rifamycin
Reactant of Route 6
Rifamycin
Customer
Q & A

Q1: How do rifamycins exert their antibacterial activity?

A1: Rifamycins specifically bind to the β-subunit of bacterial DNA-dependent RNA polymerase (RNAP) [, , , ]. This binding inhibits the initiation of RNA synthesis, effectively halting bacterial growth and leading to cell death [, , ].

Q2: Can rifamycins inhibit RNAP in organisms other than bacteria?

A2: While highly effective against bacterial RNAP, rifamycins demonstrate limited activity against mammalian RNAP, contributing to their selective toxicity []. There are reports of rifamycins inhibiting the reverse transcriptase (RT) of some RNA viruses [].

Q3: What are the essential structural features of rifamycins responsible for their activity?

A3: Rifamycins require a naphthalene ring with oxygen atoms at specific positions, two unsubstituted hydroxyl groups on the ansa chain, and a precise spatial arrangement of oxygen atoms for optimal activity []. The ansa bridge links non-adjacent positions of the aromatic nucleus [].

Q4: Which structural modifications of rifamycins have been explored to enhance their activity?

A4: Most modifications focus on the C-3 or C-4 positions of the naphthoquinone/naphthohydroquinone chromophore, leading to derivatives like rifampicin []. One example is the addition of a benzoxazine ring, yielding benzoxazinorifamycins like rifalazil, which exhibit improved activity against rifamycin-resistant strains [, , ].

Q5: How do bacteria develop resistance to rifamycins?

A5: The most common mechanism involves mutations in the this compound resistance-determining region (RRDR) within the rpoB gene encoding the β-subunit of RNAP [, ]. These mutations alter the drug's binding site, reducing its efficacy [, ].

Q6: Are there enzymes that contribute to this compound resistance?

A6: Yes, some bacteria possess enzymes that inactivate rifamycins. One example is the ADP-ribosyltransferase Arr, found in Mycobacterium abscessus, which adds ADP-ribose to rifampicin, rendering it ineffective [, ]. Another mechanism involves enzymatic degradation of rifamycins by Rox enzymes, a type of flavin monooxygenase [].

Q7: Is there cross-resistance between rifamycins and other antibiotic classes?

A8: Fidaxomicin, another RNAP inhibitor, demonstrates a lower propensity for the development of resistance to rifamycins and exhibits no cross-resistance with rifamycins, highlighting differences in their mechanisms of action [].

Q8: How is the this compound scaffold biosynthesized?

A9: The core structure is assembled by a type I modular polyketide synthase (PKS) using 3-amino-5-hydroxybenzoic acid (AHBA), acetate, and propionate as building blocks []. The polyketide framework of this compound B is assembled from 3-amino-5-hydroxybenzoic acid (AHBA), two molecules of acetate, and eight molecules of propionate [].

Q9: What are some of the key intermediates in the this compound biosynthetic pathway?

A10: Proansamycin X is a proposed early macrocyclic intermediate []. This compound W is a predominant intermediate that undergoes significant structural rearrangements to form this compound B [, ]. Studies on mutants with inactivated rifF gene provide insights into the timing of naphthoquinone ring formation and other biosynthetic steps [].

Q10: What is the role of this compound oxidase in this compound production?

A11: this compound oxidase catalyzes the biotransformation of the less active this compound B to the more potent this compound S, a key intermediate for synthesizing various semi-synthetic rifamycins [, ].

Q11: How can the production of this compound B be improved?

A11: Several approaches have been explored, including:

  • Strain Optimization: Selecting for high-yielding strains based on colony morphology and implementing genetic modifications, such as gene amplification [, ].
  • Media Optimization: Replacing ammonium sulfate with potassium nitrate or ammonium nitrate as the nitrogen source can significantly enhance production [, ].
  • Feeding Strategies: Implementing a fed-batch fermentation process with optimized feeding of glucose, yeast extract, and nitrogen sources can further improve this compound B yields [].

Q12: What are the clinical applications of rifamycins?

A12: Rifamycins are crucial for treating infections caused by:

  • Mycobacterium tuberculosis (tuberculosis) [, , , , ]
  • Mycobacterium leprae (leprosy) []
  • AIDS-related mycobacterial infections [, , ]
  • Staphylococcus aureus infections [, , ]
  • Streptococcus pyogenes infections []

Q13: How do rifamycins behave within the body?

A14: The pharmacokinetic properties of rifamycins are complex, leading to significant inter-individual variability in drug exposure []. Factors like body weight, disease state, food intake, and genetic polymorphisms in drug transporter proteins can influence their absorption, distribution, metabolism, and excretion [].

Q14: What is the current research focus on improving this compound therapy?

A14: Current research focuses on:

  • Optimizing Dosing: Exploring higher doses to shorten TB treatment duration and investigating the relationship between this compound dose and toxicity [].
  • Developing New Analogs: Creating derivatives with enhanced activity against resistant strains, improved pharmacokinetic properties, and reduced toxicity [, , , ].
  • Exploring Drug Synergies: Investigating this compound combinations with other antibiotics or host-directed therapies to enhance efficacy and combat resistance [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.